4-Hydroxy-5-(4-methylbenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
4-Hydroxy-5-(4-methylbenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound featuring a diazinan-2-one core substituted with hydroxy, 4-methylbenzoyl, 3-nitrophenyl, and trifluoromethyl groups. The 3-nitrophenyl group at position 6 imparts strong electron-withdrawing properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
4-hydroxy-5-(4-methylbenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5/c1-10-5-7-11(8-6-10)16(26)14-15(12-3-2-4-13(9-12)25(29)30)23-17(27)24-18(14,28)19(20,21)22/h2-9,14-15,28H,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHGGHNGNPMCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the diazinan-2-one core, followed by the introduction of the hydroxy, methylbenzoyl, nitrophenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include strong bases, acids, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(4-methylbenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group will produce an amine.
Scientific Research Applications
4-Hydroxy-5-(4-methylbenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent at Position 5: Acyl Groups
The target compound’s 4-methylbenzoyl group at position 5 is compared to:
- Thiophen-2-ylcarbonyl (): Introduces sulfur-containing aromaticity, which may alter electronic properties and intermolecular interactions (e.g., dipole-dipole forces). The thiophene ring’s lower electron density compared to benzoyl could reduce resonance stabilization .
- 4-Chlorobenzoyl (): The chloro substituent increases lipophilicity (Cl vs.
Substituent at Position 6: Aromatic Moieties
- 3-Nitrophenyl (Target): Strong electron-withdrawing nitro group enhances electrophilicity, possibly improving reactivity in nucleophilic substitution reactions.
- 5-(4-Fluorophenyl)furan-2-yl (): The furan ring introduces oxygen-based conjugation, while the 4-fluorophenyl group adds moderate electron-withdrawing effects. This substitution may improve solubility due to furan’s polarity .
Trifluoromethyl Group
All compared compounds retain the 4-(trifluoromethyl) group, which is critical for enhancing metabolic stability and modulating lipophilicity. Its strong electron-withdrawing nature stabilizes adjacent functional groups against enzymatic degradation .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact
Research Findings
- Crystallography : The compound in was resolved with a low R factor (0.038), indicating precise structural characterization. Its thiophene-carbonyl moiety may favor π-stacking interactions in solid-state packing .
- Solubility : ’s furan-substituted derivative (462.39 g/mol) likely has improved aqueous solubility compared to the nitro-substituted target compound due to furan’s polarity .
- Stability : The 4-chlorobenzoyl group () may enhance oxidative stability but reduce solubility in polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
